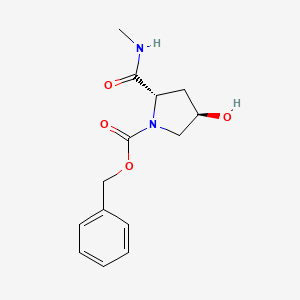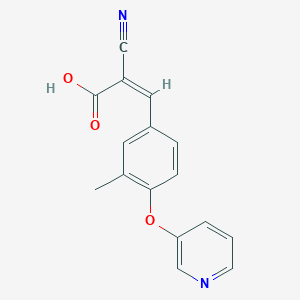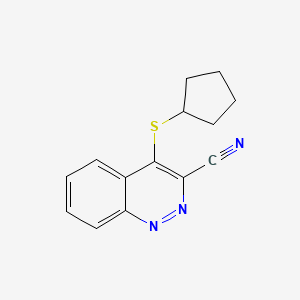![molecular formula C17H25N3O3 B7553349 [4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone, commonly known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPH is a piperazine derivative that has been synthesized and studied for its potential use in cancer treatment and other medical applications.
Mécanisme D'action
The mechanism of action of HPPH involves the activation of singlet oxygen, a highly reactive form of oxygen that can cause damage to cancer cells. HPPH is activated by light, which causes it to produce singlet oxygen, leading to the destruction of cancer cells. This mechanism of action makes HPPH an ideal candidate for targeted cancer therapy, as it can be activated only in cancer cells, leaving healthy cells unharmed.
Biochemical and Physiological Effects:
HPPH has been shown to have a variety of biochemical and physiological effects. In addition to its potential use in cancer treatment, HPPH has also been studied for its potential use in other medical applications, such as the treatment of bacterial infections and as an anti-inflammatory agent. HPPH has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HPPH in lab experiments is its high affinity for cancer cells, making it an ideal candidate for targeted cancer therapy. HPPH is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using HPPH in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are many potential future directions for the study of HPPH. One of the most promising areas of research is the development of new and improved methods for the synthesis of HPPH, which could lead to more efficient and cost-effective production of the compound. In addition, further research is needed to fully understand the mechanisms of action of HPPH and its potential applications in various fields of scientific research. Finally, the development of new and improved photodynamic therapy techniques that utilize HPPH could lead to more effective and targeted cancer treatments.
Méthodes De Synthèse
The synthesis of HPPH involves several steps that require careful attention to detail. The first step involves the reaction between 4-(2-bromoethyl)morpholine and 4-hydroxybenzaldehyde to form 4-(2-hydroxy-2-phenylethyl)morpholine. The second step involves the reaction between 4-(2-hydroxy-2-phenylethyl)morpholine and 1-(4-morpholinyl)-2-nitroethene to form HPPH. The final step involves the reduction of HPPH using palladium on carbon to form the desired product.
Applications De Recherche Scientifique
HPPH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of HPPH is in cancer treatment. HPPH has been shown to have a high affinity for cancer cells, making it an ideal candidate for targeted cancer therapy. In addition, HPPH has also been studied for its potential use in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents.
Propriétés
IUPAC Name |
[4-(2-hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-16(15-4-2-1-3-5-15)14-18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h1-5,16,21H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVWLFRCOGWNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)

![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)


![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)
![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)


![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)